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Compound of Interest

Compound Name: BM-PEG3

Cat. No.: B120568 Get Quote

For researchers, scientists, and drug development professionals, understanding the molecular

architecture and reactivity of crosslinking agents is paramount. BM-PEG3 (1,11-Bis-

maleimidotetraethyleneglycol) is a key reagent in the field of bioconjugation, enabling the

covalent linkage of biomolecules. This guide provides a detailed examination of its structure,

properties, and common applications, complete with experimental protocols and pathway

visualizations.

Molecular Structure and Properties of BM-PEG3
BM-PEG3 is a homobifunctional crosslinker, meaning it possesses two identical reactive

groups.[1] Its structure consists of three key components: two terminal maleimide groups and a

central polyethylene glycol (PEG) spacer.

Maleimide Groups: These moieties are highly reactive towards sulfhydryl (thiol) groups,

typically found in cysteine residues of proteins and peptides. The reaction proceeds via a

Michael addition, forming a stable, covalent thioether bond.[2] This reaction is most efficient

at a pH range of 6.5-7.5.[3]

PEG3 Spacer: The central spacer is a hydrophilic chain of three ethylene glycol units. This

PEG linker imparts several advantageous properties to the molecule and its conjugates,

including increased water solubility, reduced aggregation, and potentially lower

immunogenicity.[4]

The systematic name for BM-PEG3 is 1,11-bis(maleimido)triethylene glycol.[1]
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Quantitative Data
A summary of the key quantitative properties of BM-PEG3 is presented in the table below for

easy reference and comparison.

Property Value Reference(s)

Molecular Weight 352.34 g/mol [3][4][5]

Empirical Formula C₁₆H₂₀N₂O₇ [4][5]

Spacer Arm Length 17.8 Å [3]

Physical Form White to off-white solid

Solubility Water soluble [4]

Reactivity Sulfhydryl groups (-SH) [4]

Synthesis of Bis-Maleimide PEG Linkers
While BM-PEG3 is readily available commercially, understanding its synthesis provides

valuable context for its application. A general, representative protocol for the synthesis of a bis-

maleimide PEG derivative is outlined below. This is a plausible synthetic route, though the

precise industrial synthesis of BM-PEG3 may be proprietary.

Representative Synthesis Protocol
The synthesis can be envisioned as a two-step process:

Activation of the PEG Diol: The terminal hydroxyl groups of triethylene glycol are first

activated, for example, by conversion to a better leaving group like a tosylate.

Reaction with Maleimide: The activated PEG is then reacted with a source of the maleimide

group to form the final product.

A more direct approach involves the reaction of a diamino-PEG with maleic anhydride, followed

by cyclization.

Step 1: Formation of N-(amino-PEG3)-maleamic acid
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Dissolve 1,11-diamino-triethylene glycol in a suitable aprotic solvent such as dioxane.

Add a solution of maleic anhydride in the same solvent dropwise at a controlled temperature

(e.g., 70°C). A mild base like DMAP can be used as a catalyst.

Allow the reaction to proceed for several hours.

Cool the reaction mixture and precipitate the product by adding a non-polar solvent like cold

diethyl ether.

Collect the solid product by filtration and wash with the precipitating solvent.

Step 2: Cyclization to form BM-PEG3

Dissolve the intermediate from Step 1 in a dehydrating agent, such as acetic anhydride,

often with a catalyst like sodium acetate.

Heat the mixture (e.g., at 80°C) for a defined period to induce cyclization to the maleimide.

Remove the solvent under vacuum.

Purify the resulting product, for instance, by recrystallization from a mixture of a polar and

non-polar solvent (e.g., DCM and diethyl ether) to yield the final bis-maleimide PEG3

product.[6]

Experimental Protocols for BM-PEG3 Applications
The primary utility of BM-PEG3 lies in its ability to crosslink molecules containing sulfhydryl

groups. Below are detailed protocols for two major applications: antibody-drug conjugation and

PROTAC-mediated protein degradation.

Protocol for Antibody-Drug Conjugate (ADC) Synthesis
This protocol describes the conjugation of a thiol-containing drug to an antibody via interchain

disulfide bond reduction, followed by reaction with a bis-maleimide linker like BM-PEG3.

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b120568?utm_src=pdf-body
https://www.atlantis-press.com/article/3440.pdf
https://www.benchchem.com/product/b120568?utm_src=pdf-body
https://www.benchchem.com/product/b120568?utm_src=pdf-body
https://www.benchchem.com/product/b120568?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antibody (e.g., IgG)

BM-PEG3

Thiol-containing drug

Reduction Buffer (e.g., PBS with 1 mM DTPA, pH 7.4)

Conjugation Buffer (e.g., PBS, pH 7.4)

Reducing agent (e.g., Dithiothreitol - DTT)

Quenching reagent (e.g., N-acetylcysteine)

Desalting columns (e.g., Sephadex G-25)

Anhydrous DMSO or DMF

Procedure:

Antibody Reduction:

Prepare the antibody at a concentration of 2-10 mg/mL in Reduction Buffer.

Add a calculated molar excess of DTT to the antibody solution to achieve the desired

number of free sulfhydryl groups. For partial reduction of hinge disulfides, a 2-5 fold molar

excess is often a good starting point.

Incubate at 37°C for 30-60 minutes.

Immediately remove excess DTT using a desalting column equilibrated with Conjugation

Buffer.

Conjugation Reaction:

Prepare a stock solution of the thiol-containing drug and BM-PEG3 in a 1:1 molar ratio in

anhydrous DMSO or DMF.
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Add the drug-linker solution to the reduced antibody. A typical molar excess of the drug-

linker over the antibody is 5-10 fold.

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected

from light.

Quenching and Purification:

Quench any unreacted maleimide groups by adding a quenching reagent like N-

acetylcysteine to a final concentration of ~1 mM.

Incubate for an additional 15-30 minutes.

Purify the resulting ADC from unreacted drug-linker and quenching reagent using a

desalting column or size-exclusion chromatography (SEC).

Analyze the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

The following diagram illustrates the workflow for ADC synthesis.
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Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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